Broad HTS Inactivity Profile as a Selectivity Indicator: 100% Inactive in 80+ PubChem Assays Spanning Major Target Classes
The target compound was evaluated in a diverse panel of 86 PubChem HTS assays and returned an Inactive outcome in every confirmed assay for which a definitive call was made (80/80, 100%). Target classes tested include GPCRs, kinases, proteases, nuclear receptors, ion channels, integrins, and protein–protein interactions [1]. This contrasts sharply with structurally related acylsulfonamide indoles described in the literature, such as the C3-cyclohexyl indole Nav1.7 inhibitor series from Bristol-Myers Squibb, where lead compound 6 showed hNav1.7 IC₅₀ values below 50 nM [2]. The N-ethyl analog CAS 686743-74-8 has been reported to exhibit cytotoxicity (IC₅₀ = 5 µM against breast cancer cells) . The target compound's absence of activity across such a broad target space represents a measurable selectivity differentiator relevant for applications requiring a biologically silent scaffold or negative control.
| Evidence Dimension | HTS bioactivity hit rate across diverse target panel |
|---|---|
| Target Compound Data | 0 active out of 80 definitive HTS assays (0% hit rate); 1 Inconclusive; 5 with incomplete data |
| Comparator Or Baseline | Nav1.7 inhibitor lead 6 (indole acylsulfonamide): IC₅₀ < 50 nM at hNav1.7; N-ethyl analog (CAS 686743-74-8): IC₅₀ = 5 µM in breast cancer cytotoxicity |
| Quantified Difference | Target compound: no measurable bioactivity up to the screening concentration (typically 10 µM). Comparators: nanomolar to low micromolar activity at defined targets. |
| Conditions | PubChem HTS assays (various formats including cell-based, biochemical, fluorescence, luminescence). Nav1.7 assay: IonWorks electrophysiology. Cytotoxicity: breast cancer cell lines (vendor-reported). |
Why This Matters
For researchers needing a control compound free of confounding pharmacology, or a scaffold for late-stage functionalization, the documented inactivity across >80 targets provides procurement-level confidence that near-neighbor analogs with narrower or absent screening data cannot offer.
- [1] PubChem BioAssay Summary for CID 2053109 (SID 4244128). All AID entries retrieved via PUG REST. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2053109/assaysummary/JSON View Source
- [2] Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2019. Lead compound 6 showed hNav1.7 IC₅₀ < 50 nM. View Source
